Asymmetric 1,3-Disubstitution with Chiral Alcohol Handle
The target compound possesses a chiral secondary alcohol (1-hydroxyethyl) at one bridgehead and an acetyl group at the other, creating an asymmetric 1,3-disubstitution pattern. The closest symmetrical analog, 1,3-diacetylbicyclo[1.1.1]pentane (CAS 115913-30-9), bears two identical acetyl groups and lacks a stereogenic center . Enantioselective reduction of BCP ketones to chiral BCP alcohols via asymmetric transfer hydrogenation (ATH) has been demonstrated with enantiomeric excesses up to >99% ee, enabling downstream synthesis of enantiopure drug analogs such as the BCP analogue of the antihistamine neobenodine [1].
| Evidence Dimension | Structural asymmetry and chiral functionality |
|---|---|
| Target Compound Data | One acetyl (C=O) + one chiral 1-hydroxyethyl (CHOHCH₃); one stereogenic center; C₉H₁₄O₂; MW 154.21 |
| Comparator Or Baseline | 1,3-Diacetylbicyclo[1.1.1]pentane (CAS 115913-30-9): two identical acetyl groups; achiral; C₉H₁₂O₂; MW 152.19; mp 65.1–66.9 °C |
| Quantified Difference | Chiral vs. achiral; +2 H atoms (alcohol vs. ketone oxidation state); differential reactivity (ketone vs. alcohol); predicted bp 231.6 °C vs. 224.8 °C |
| Conditions | Structural comparison based on molecular formula, functional group analysis, and reported physicochemical data |
Why This Matters
Procurement of the chiral BCP alcohol-ketone enables asymmetric synthesis routes inaccessible with the symmetrical diketone, directly impacting the design of enantiopure drug candidates.
- [1] Vyas, V. K.; Clarkson, G. J.; Wills, M. Enantioselective Synthesis of Bicyclopentane-Containing Alcohols via Asymmetric Transfer Hydrogenation. Org. Lett. 2021, 23 (8), 3179–3184. BCP ketones reduced to chiral BCP alcohols with up to >99% ee; applied to BCP analogue of neobenodine. View Source
